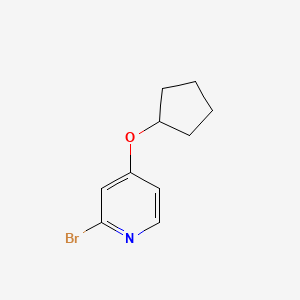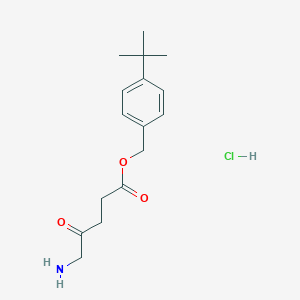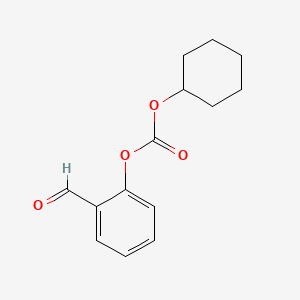
cyclohexyl (2-formylphenyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cyclohexyl (2-formylphenyl) carbonate is an organic compound that features a benzaldehyde core with a cyclohexyloxycarbonyl-oxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl (2-formylphenyl) carbonate typically involves the reaction of benzaldehyde with cyclohexyloxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
cyclohexyl (2-formylphenyl) carbonate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 2-(Cyclohexyloxycarbonyl-oxy)benzoic acid.
Reduction: 2-(Cyclohexyloxycarbonyl-oxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Applications De Recherche Scientifique
cyclohexyl (2-formylphenyl) carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of cyclohexyl (2-formylphenyl) carbonate depends on its specific applicationThis interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: The parent compound, which lacks the cyclohexyloxycarbonyl-oxy substituent.
2-(Methoxycarbonyl-oxy)benzaldehyde: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
2-(Ethoxycarbonyl-oxy)benzaldehyde: Similar structure but with an ethoxy group instead of a cyclohexyloxy group.
Uniqueness
cyclohexyl (2-formylphenyl) carbonate is unique due to the presence of the cyclohexyloxycarbonyl-oxy group, which can impart different steric and electronic properties compared to its analogs. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C14H16O4 |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
cyclohexyl (2-formylphenyl) carbonate |
InChI |
InChI=1S/C14H16O4/c15-10-11-6-4-5-9-13(11)18-14(16)17-12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2 |
Clé InChI |
ZXOWJQUMFFIKIQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(=O)OC2=CC=CC=C2C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

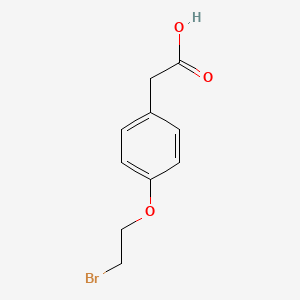
![3-Isopropoxy-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B8632257.png)

![(2R)-2-({Formyl[(phenylmethyl)oxy]amino}methyl)hexanoic acid](/img/structure/B8632295.png)
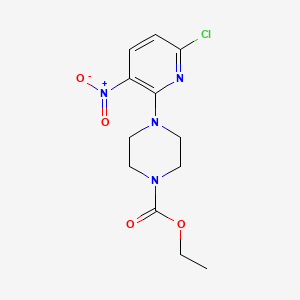
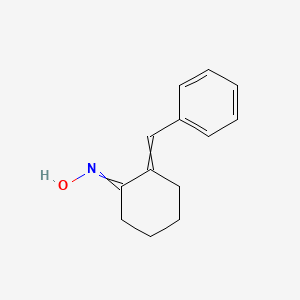
![2,4-Dihydro-1H-spiro[cyclopenta[b]indole-3,4'-piperidine] hydrochloride](/img/structure/B8632311.png)
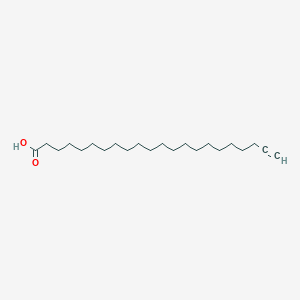
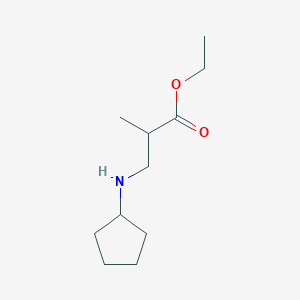
![Methyl 8-cyano-2-[(2,2-diethoxyethyl)sulfanyl]octanoate](/img/structure/B8632341.png)
